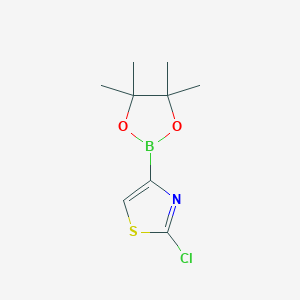

2-Chlorothiazole-4-boronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chlorothiazole-4-boronic acid pinacol ester is an organoboron compound with the molecular formula C9H13BClNO2S. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms, and is functionalized with a boronic acid pinacol ester group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Chlorothiazole-4-boronic acid pinacol ester can be synthesized through various methods. One common approach involves the borylation of 2-chlorothiazole using bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and in solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2-Chlorothiazole-4-boronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

Protodeboronation: Reagents such as radical initiators and solvents like dichloromethane are used.

Major Products Formed

Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes, depending on the halide used.

Protodeboronation: The major product is the corresponding thiazole derivative without the boronic ester group.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Boronic acids and their derivatives, including 2-chlorothiazole-4-boronic acid pinacol ester, have garnered attention for their anticancer properties. They function by inhibiting proteasomes, which are crucial for protein degradation in cancer cells. For instance, bortezomib, a boronic acid derivative, has been successfully used in treating multiple myeloma and other cancers . The structural features of this compound suggest it may exhibit similar activity due to its ability to form reversible covalent bonds with target proteins.

Antibacterial and Antiviral Properties

Research indicates that boronic acids can also possess antibacterial and antiviral activities. The thiazole moiety in this compound may enhance its interaction with biological targets, making it a candidate for developing new antimicrobial agents .

Organic Synthesis

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its ability to undergo Suzuki-Miyaura cross-coupling reactions allows chemists to construct complex organic molecules efficiently. This reaction is particularly useful for synthesizing pharmaceuticals and agrochemicals .

Synthesis of Novel Compounds

The synthesis of this compound can be achieved through various methods, often involving the reaction of chlorinated thiazoles with boronic acids or their esters. This versatility makes it an essential intermediate in the development of new chemical entities .

Materials Science

Development of Functional Materials

In materials science, boronic acid derivatives are explored for their potential in creating functional materials. The ability of this compound to form dynamic covalent bonds can be harnessed to develop smart materials that respond to environmental stimuli, such as pH or temperature changes .

Sensors and Delivery Systems

The compound's properties may also be utilized in designing sensors and drug delivery systems. Its reactivity can facilitate the development of responsive systems that release therapeutic agents in a controlled manner when triggered by specific biological signals .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-Chlorothiazole-4-boronic acid pinacol ester in chemical reactions involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronate complex undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

2-Chlorothiazole-4-boronic acid pinacol ester is unique due to its thiazole ring structure, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in reactions requiring specific regioselectivity and functional group compatibility .

Actividad Biológica

2-Chlorothiazole-4-boronic acid pinacol ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

- CAS Number : 1817022-62-0

- Molecular Formula : C9H13BClNO2S

- Molecular Weight : 245.54 g/mol

- Purity : 95% .

The biological activity of this compound primarily involves its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to therapeutic effects in various conditions. For instance, boronic acids are known to interact with serine proteases and other enzymes through reversible covalent bonding .

- Antibacterial Activity : Preliminary studies suggest that derivatives of thiazole compounds exhibit antibacterial properties. This might be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

- Anticancer Potential : Thiazole derivatives have been investigated for their anticancer activities, potentially through the induction of apoptosis or inhibition of tumor growth factors .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Case Studies

- Antibacterial Activity : A study evaluated various thiazole derivatives for their antibacterial properties. The results indicated that compounds similar to this compound showed moderate to strong inhibition against Salmonella typhi and Bacillus subtilis, suggesting potential for development as antibacterial agents .

- Enzyme Inhibition Studies : Research focused on the enzyme inhibition capabilities of boronic acids demonstrated that this compound could effectively inhibit urease, with IC50 values comparable to established inhibitors. This positions it as a candidate for further development in treating conditions related to urease activity .

Research Findings

Recent literature highlights the following significant findings regarding the biological activity of this compound:

- Pharmacological Applications : Its potential applications span antibacterial treatments and enzyme inhibition strategies, particularly in managing diseases related to urease and cholinergic dysfunctions .

- Structure-Activity Relationship (SAR) : The thiazole ring structure contributes significantly to its biological activity, with modifications leading to enhanced potency against specific targets .

Propiedades

IUPAC Name |

2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BClNO2S/c1-8(2)9(3,4)14-10(13-8)6-5-15-7(11)12-6/h5H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDBHHWFSSZRSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.